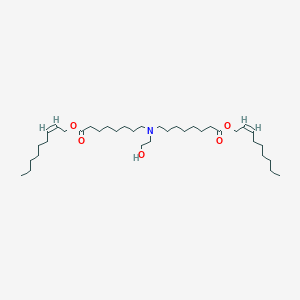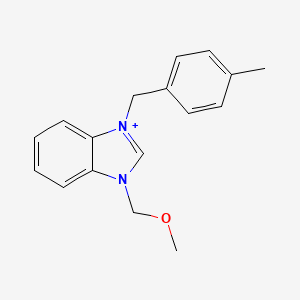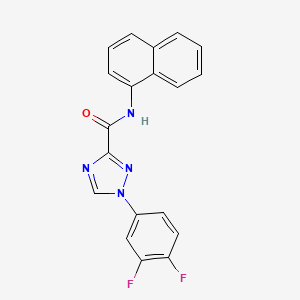![molecular formula C18H23N3O5S B13365676 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-methanesulfonamidobenzoate](/img/structure/B13365676.png)
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-methanesulfonamidobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 2-(methylsulfonamido)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a cyanocyclohexyl group, an oxopropan-2-yl group, and a methylsulfonamido benzoate moiety, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 2-(methylsulfonamido)benzoate typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This reaction can be performed without solvents at room temperature or with heating, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and minimize costs. This could include using solvent-free methods or employing catalysts to accelerate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 2-(methylsulfonamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nucleophile or electrophile involved.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studying biochemical pathways or developing new drugs.
Medicine: It may have potential therapeutic applications, particularly if it can interact with specific molecular targets in the body.
Industry: It could be used in the production of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 2-(methylsulfonamido)benzoate involves its interaction with specific molecular targets. This interaction can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and sulfonamido benzoates. These compounds share structural similarities but may differ in their specific functional groups or overall structure.
Uniqueness
1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 2-(methylsulfonamido)benzoate is unique due to its combination of a cyanocyclohexyl group, an oxopropan-2-yl group, and a methylsulfonamido benzoate moiety. This unique structure may confer specific properties or reactivity that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C18H23N3O5S |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(methanesulfonamido)benzoate |
InChI |
InChI=1S/C18H23N3O5S/c1-13(16(22)20-18(12-19)10-6-3-7-11-18)26-17(23)14-8-4-5-9-15(14)21-27(2,24)25/h4-5,8-9,13,21H,3,6-7,10-11H2,1-2H3,(H,20,22) |
Clave InChI |
HOIWEZOLUKFBLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C2=CC=CC=C2NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)-1,3-thiazol-2-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B13365596.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365597.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}piperidine-3-carboxamide](/img/structure/B13365604.png)


![3-[(Ethylsulfanyl)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365630.png)
![4-hydroxy-5-methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-2-carboxamide](/img/structure/B13365636.png)


![2-chloro-N-[(4-nitrophenyl)methyl]pyridine-4-carboxamide](/img/structure/B13365655.png)
![5-[(Phenylacetyl)amino]-1,3-thiazole-2-carboxylic acid](/img/structure/B13365660.png)
![N-(3-chlorophenyl)-6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13365661.png)

![N-(1-Cyanocyclohexyl)-2-((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetamide](/img/structure/B13365664.png)
